molecular formula C19H18FN3O2S B2577037 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide CAS No. 1207057-57-5

2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Cat. No.: B2577037
CAS No.: 1207057-57-5
M. Wt: 371.43
InChI Key: DVQJJGAMDFDWAG-UHFFFAOYSA-N
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Description

2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic compound often explored for its potential medicinal properties due to its complex structure and chemical behavior. Its structure consists of an imidazole ring, which is known to confer a variety of pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide can be achieved through several steps:

  • Formation of the Imidazole Core: : This typically involves the condensation of 4-fluorobenzaldehyde with 4-methoxyphenylamine, in the presence of a dehydrating agent like phosphorus oxychloride.

  • Thioacetamide Addition: : The imidazole intermediate is then reacted with thioacetamide under basic conditions to introduce the thioacetamide group.

  • N-Methylation: : The final step involves methylation using an appropriate methylating agent, such as methyl iodide, under basic conditions to produce the desired compound.

Industrial Production Methods

Industrial synthesis might involve more scalable reactions, including:

  • Catalytic processes using palladium or copper catalysts to enhance yield and efficiency.

  • Continuous flow methods to streamline the reaction processes and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions:

  • Oxidation: : Reacting with oxidizing agents like hydrogen peroxide can yield sulfoxides or sulfones.

  • Reduction: : Hydrogenation can reduce the imidazole ring or the thio group under high-pressure conditions.

  • Substitution: : The fluorine and methoxy substituents can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate, hydrogen peroxide.

  • Reduction: : Catalysts like palladium on carbon (Pd/C), and hydrogen gas.

  • Substitution: : Nucleophiles like sodium hydroxide or ammonia.

Major Products

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Various reduced intermediates depending on the reaction conditions.

  • Substitution Products: : Fluorine or methoxy substituted derivatives.

Scientific Research Applications

Chemistry

Used as a building block for more complex molecules due to its unique structure and functional groups.

Biology

Studied for its interactions with enzymes and proteins, contributing to the understanding of biochemical pathways.

Medicine

Industry

Explored for its applications in developing novel materials or as a reagent in various chemical processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets:

  • Molecular Targets: : Enzymes like cytochrome P450, kinases involved in signal transduction.

  • Pathways: : May inhibit or activate certain biochemical pathways leading to therapeutic effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Compared to other imidazole derivatives:

  • Uniqueness: : The presence of both the fluorine and methoxy groups in the same molecule enhances its lipophilicity and electronic characteristics, making it unique in its class.

  • Similar Compounds

    • 2-(4-fluorophenyl)-1H-imidazole

    • 4-methoxyphenyl-1H-imidazole

    • 2-(1H-imidazol-2-yl)thioacetamide

Each of these compounds shares structural similarities but lacks the full combination of functional groups, leading to different chemical behaviors and biological activities.

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Properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-21-18(24)12-26-19-22-11-17(13-3-9-16(25-2)10-4-13)23(19)15-7-5-14(20)6-8-15/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQJJGAMDFDWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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